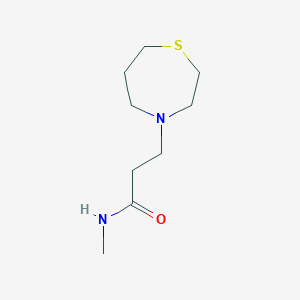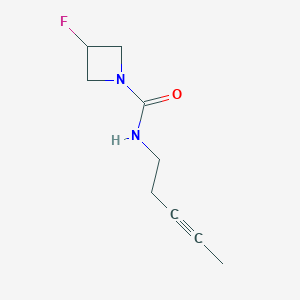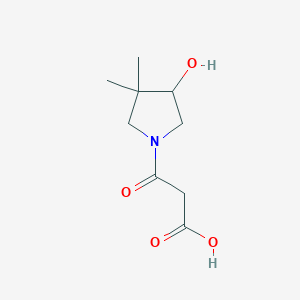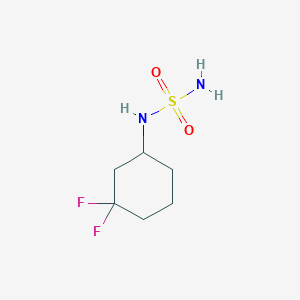
1,1-Difluoro-3-(sulfamoylamino)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Difluoro-3-(sulfamoylamino)cyclohexane is a compound of interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
One common method is the difluoromethylation of cyclohexane derivatives using difluorocarbene reagents . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the difluoromethylated product. Industrial production methods may involve the use of continuous flow reactors to optimize reaction efficiency and yield .
Chemical Reactions Analysis
1,1-Difluoro-3-(sulfamoylamino)cyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of difluorinated cyclohexanones or cyclohexanols.
Reduction: Reduction reactions can convert the sulfamoylamino group to an amine, potentially altering the compound’s biological activity.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,1-Difluoro-3-(sulfamoylamino)cyclohexane involves its interaction with specific molecular targets. The sulfamoylamino group can form hydrogen bonds with biological macromolecules, influencing their function. The difluoromethyl groups may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
1,1-Difluoro-3-(sulfamoylamino)cyclohexane can be compared with other difluoromethylated cyclohexane derivatives, such as:
1,1-Difluoro-2-(sulfamoylamino)cyclohexane: Similar structure but with the sulfamoylamino group at a different position, potentially altering its reactivity and biological activity.
1,1-Difluoro-4-(sulfamoylamino)cyclohexane: Another positional isomer with distinct chemical and biological properties.
1,1-Difluoro-3-(aminomethyl)cyclohexane: Lacks the sulfamoylamino group, which may result in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
1,1-difluoro-3-(sulfamoylamino)cyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F2N2O2S/c7-6(8)3-1-2-5(4-6)10-13(9,11)12/h5,10H,1-4H2,(H2,9,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGYNZWSHOJXIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)(F)F)NS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
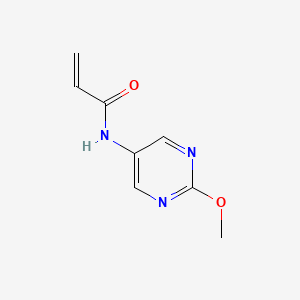
![N-ethyl-N-methyl-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxamide](/img/structure/B6894216.png)
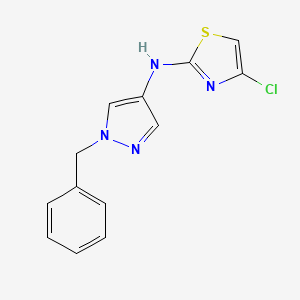
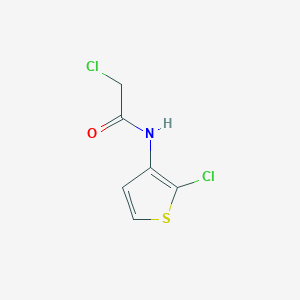
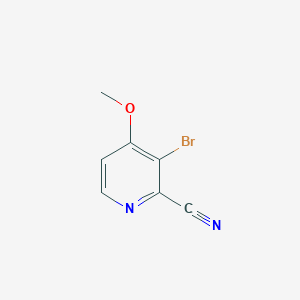
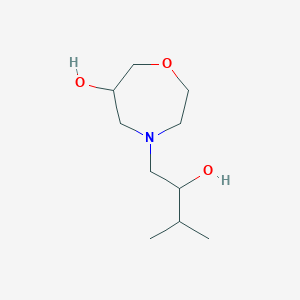
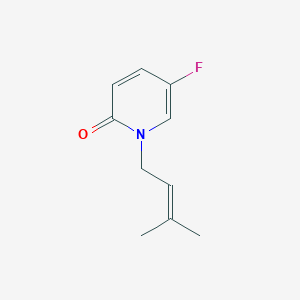
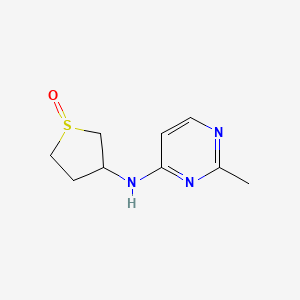
![N-[1-(1,2,4-oxadiazol-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B6894260.png)
![2-[2-(Oxolan-2-yl)pyrrolidin-1-yl]acetonitrile](/img/structure/B6894264.png)
![3-[(Benzyloxy)methyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylicacid](/img/structure/B6894272.png)
